molecular formula C12H10ClNO2S B8641817 4-[(2-Chlorophenyl)sulfonyl]benzenamine

4-[(2-Chlorophenyl)sulfonyl]benzenamine

Cat. No.: B8641817
M. Wt: 267.73 g/mol
InChI Key: WVDXEDVIGUVYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorophenyl)sulfonyl]benzenamine is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety, with a chlorophenyl substituent. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfonyl]benzenamine typically involves the reaction of 2-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorophenyl)sulfonyl]benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Chlorophenyl)sulfonyl]benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)sulfonyl]benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)sulfonylaniline
  • 4-(2-Bromophenyl)sulfonylaniline
  • 4-(2-Methylphenyl)sulfonylaniline

Comparison: 4-[(2-Chlorophenyl)sulfonyl]benzenamine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The position and nature of the substituent on the phenyl ring significantly influence the compound’s reactivity and applications .

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10ClNO2S/c13-11-3-1-2-4-12(11)17(15,16)10-7-5-9(14)6-8-10/h1-8H,14H2

InChI Key

WVDXEDVIGUVYTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

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